Deca-4,7-dien-1-OL
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Overview
Description
Deca-4,7-dien-1-OL belongs to the class of organic compounds known as fatty alcohols . These are aliphatic alcohols consisting of a chain of at least six carbon atoms . It is used in certain specialty applications and has fatty notes for chicken and waxy notes for citrus flavors .
Molecular Structure Analysis
The molecular formula of Deca-4,7-dien-1-OL is C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Deca-4,7-dien-1-OL . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis
Deca-4,7-dien-1-OL has a molecular weight of 154.253. It is soluble in water, with a solubility of 319.1 mg/L at 25 °C .Scientific Research Applications
Kinetic Studies : The kinetics of the cope rearrangement of tricyclo[5.2.1.02, 6]deca-4,8-dienols, which are related to Deca-4,7-dien-1-OL, have been kinetically studied, providing insights into reaction rates and equilibrium constants (Bellobono et al., 1970).
Metathesis with Vinyl-Substituted Silicon Compounds : Research on the metathesis of 1,9-decadiene with trialkoxy- and trisiloxy-substituted vinylsilanes has been conducted, leading to the formation of 1-(silyl)deca-1,9-dienes, which are important for synthesizing silylene(siloxylene)-vinylene-alkenylene copolymers (Pietraszuk et al., 2002).
Chirality Transfer : An effective synthesis involving chirality transfer from endo- to exo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-one has been developed using Diels-Alder/retro-Diels-Alder methodology (Dols et al., 1993).
Risk Assessment in Chemical Safety : A study discussing the mismatch between the demands of risk assessment and the practice of scientists, using Deca-BDE as a case, highlights the challenges in ensuring the safety of chemicals like Deca-4,7-dien-1-OL (Alcock et al., 2011).
Polymerization Studies : Vapor deposition polymerization of dispiro[2.2.2.2]deca-4,9-diene has been studied, which could be relevant for understanding polymerization processes involving Deca-4,7-dien-1-OL derivatives (Iwatsuki et al., 1993).
Metathesis Reaction Studies : The metathesis of deca-2,8-diene with various catalysts, leading to the formation of propene, also provides insights into the reactivity of similar compounds (Grubbs & Hoppin, 1977).
Future Directions
properties
IUPAC Name |
deca-4,7-dien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODDQZVUPANMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709141 |
Source
|
Record name | Deca-4,7-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104188-11-6 |
Source
|
Record name | Deca-4,7-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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